molecular formula C8H9FN2O B3049088 3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- CAS No. 193481-62-8

3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro-

Cat. No.: B3049088
CAS No.: 193481-62-8
M. Wt: 168.17 g/mol
InChI Key: WOJNXULPLFAERG-UHFFFAOYSA-N
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Description

3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- is a versatile organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a pyridine ring substituted with a carboxaldehyde group at the third position, a dimethylamino group at the second position, and a fluorine atom at the sixth position. It is widely used in chemical synthesis and serves as a valuable building block in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(dimethylamino)pyridine and fluorinated reagents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of 3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-Pyridinecarboxylic acid, 2-(dimethylamino)-6-fluoro-.

    Reduction: 3-Pyridinemethanol, 2-(dimethylamino)-6-fluoro-.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with amino acids in proteins, thereby modulating their activity. The presence of the fluorine atom enhances the compound’s reactivity and selectivity in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxaldehyde: Lacks the dimethylamino and fluorine substituents.

    2-(Dimethylamino)pyridine: Lacks the carboxaldehyde and fluorine substituents.

    6-Fluoro-3-pyridinecarboxaldehyde: Lacks the dimethylamino substituent.

Uniqueness

3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro- is unique due to the presence of all three substituents (dimethylamino, fluorine, and carboxaldehyde) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(dimethylamino)-6-fluoropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJNXULPLFAERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=N1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445631
Record name 3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193481-62-8
Record name 3-Pyridinecarboxaldehyde, 2-(dimethylamino)-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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